molecular formula C14H15NO3 B14298926 2-(2-Ethyl-3-oxobutyl)-1H-isoindole-1,3(2H)-dione CAS No. 113807-41-3

2-(2-Ethyl-3-oxobutyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14298926
CAS No.: 113807-41-3
M. Wt: 245.27 g/mol
InChI Key: BYMUDHNZVJRRPF-UHFFFAOYSA-N
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Description

2-(2-Ethyl-3-oxobutyl)-1H-isoindole-1,3(2H)-dione is a chemical compound with a complex structure that includes an isoindole core and a substituted butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-3-oxobutyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of an isoindole derivative with a substituted butyl ketone under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-3-oxobutyl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The isoindole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions may vary depending on the substituent being introduced, but typical reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Ethyl-3-oxobutyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-3-oxobutyl)-1H-isoindole-1,3(2H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to desired biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-acetylbutyrate
  • 2-Ethyl-3-oxobutyl acetate
  • 2-Ethyl-3-oxohexanal

Uniqueness

2-(2-Ethyl-3-oxobutyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isoindole core and substituted butyl group make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

113807-41-3

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

2-(2-ethyl-3-oxobutyl)isoindole-1,3-dione

InChI

InChI=1S/C14H15NO3/c1-3-10(9(2)16)8-15-13(17)11-6-4-5-7-12(11)14(15)18/h4-7,10H,3,8H2,1-2H3

InChI Key

BYMUDHNZVJRRPF-UHFFFAOYSA-N

Canonical SMILES

CCC(CN1C(=O)C2=CC=CC=C2C1=O)C(=O)C

Origin of Product

United States

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